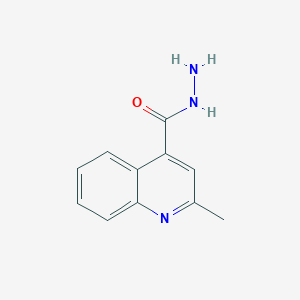

2-Methylquinoline-4-carbohydrazide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-6-9(11(15)14-12)8-4-2-3-5-10(8)13-7/h2-6H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUFBYEIDSVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332438 | |

| Record name | 2-methylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29620-66-4 | |

| Record name | 2-methylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Quinoline and Hydrazide Moieties in Chemical Biology and Medicinal Chemistry

The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. researchgate.netcolab.ws Its presence in a wide array of natural products and synthetic drugs underscores its versatile pharmacological profile. researchgate.netnih.gov Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.gov The ability of the quinoline nucleus to intercalate with DNA and inhibit key enzymes such as topoisomerases and kinases has made it a prime target for anticancer drug design. colab.wsnih.gov

Complementing the quinoline core, the hydrazide moiety (-CONHNH2) and its derivatives, hydrazones, are also recognized as crucial pharmacophores in medicinal chemistry. researchgate.net The hydrazide-hydrazone functional group is known for its coordinative capabilities and its role in forming stable complexes with various biological targets. bohrium.com This moiety is a key structural element in compounds exhibiting a range of bioactivities, including antimicrobial, anticonvulsant, and anticancer effects. bohrium.com The synthetic tractability of the hydrazide group allows for the facile introduction of diverse substituents, enabling the fine-tuning of a molecule's biological and physicochemical properties. bohrium.com

The combination of these two powerful moieties in a single molecular framework, as seen in 2-methylquinoline-4-carbohydrazide, creates a synergistic effect, often leading to enhanced biological activity. bohrium.comnih.gov

Significance of 2 Methylquinoline 4 Carbohydrazide As a Privileged Scaffold

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a variety of bioactive compounds. mdpi.com The quinoline (B57606) nucleus is widely regarded as such a scaffold, and by extension, 2-methylquinoline-4-carbohydrazide inherits this distinction. colab.ws

The significance of this compound as a privileged scaffold stems from several key attributes:

Synthetic Accessibility: The synthesis of this compound is a relatively straightforward process. It is typically prepared from the corresponding 2-methylquinoline-4-carboxylic acid, which can be synthesized through established methods like the Doebner reaction. nih.gov The carboxylic acid is then esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired carbohydrazide (B1668358). nih.gov This accessibility makes it a readily available starting material for further chemical modifications.

Structural Versatility: The hydrazide group of this compound serves as a versatile chemical handle. It can be readily condensed with a wide range of aldehydes and ketones to form a diverse library of Schiff bases (hydrazones). This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents to probe interactions with biological targets. nih.gov

Broad-Spectrum Biological Potential: As a result of its hybrid nature, derivatives of this compound have been shown to exhibit a wide range of pharmacological activities. Extensive research has highlighted their potential as both anticancer and antimicrobial agents.

Research Findings on this compound Derivatives

The following tables summarize key research findings on the biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Class | Cell Line | Activity Metric (e.g., IC50) | Key Findings |

| Quinoline-Acrylamide Hybrids | MCF-7 (Breast Carcinoma) | IC50 = 2.71 µM for the 4-nitrophenyl derivative | More potent than the reference drug Doxorubicin (IC50 = 6.18 µM). nih.gov |

| Quinolin-4-yl based Oxadiazole Analogues | Bcl-2-expressing cancer cell lines | Sub-micromolar IC50 | Exhibits potent anti-proliferative activity. nih.gov |

| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives | Hepatoma cells | IC50 < 2.0 µM | Good Nur77 binder with low toxicity to normal cells. rsc.org |

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Microbial Strain | Activity Metric (e.g., MIC) | Key Findings |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives | Staphylococcus aureus | MIC = 38.64 µM | Effective against Gram-positive bacteria. acs.org |

| Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides | Escherichia coli | Potent activity for nitro-substituted derivatives | Demonstrates significant antibacterial activity against Gram-negative bacteria. researchgate.net |

| Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides | Candida albicans | Antifungal activity comparable to Nystatin for nitro-substituted derivatives | Shows promising antifungal potential. researchgate.net |

| Hydrazone-based polyhydroquinoline derivatives | Listeria monocytogenes | Zone of inhibition = 15.3 ± 0.01 mm | Exhibits potent antibacterial activity. nih.gov |

Overview of Current Research Trajectories and Gaps for 2 Methylquinoline 4 Carbohydrazide

Classical and Green Chemistry Approaches to the Synthesis of this compound

The classical synthesis of this compound typically involves a multi-step process. A common starting point is the Doebner reaction, where an aniline (B41778), an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. sci-hub.senih.govnih.gov Specifically, for the 2-methyl derivative, pyruvic acid and an appropriate aniline are reacted. sci-hub.se The resulting 2-methylquinoline-4-carboxylic acid is then converted to its corresponding ethyl or methyl ester. chemicalbook.comnih.gov The final step is the hydrazinolysis of the ester with hydrazine (B178648) hydrate (B1144303), which yields this compound. chemicalbook.comnih.govrcsi.science A typical procedure involves refluxing the ester with hydrazine hydrate in a solvent like methanol (B129727) or ethanol (B145695). chemicalbook.comrcsi.science

Green chemistry approaches aim to improve the efficiency and reduce the environmental impact of chemical syntheses. For the synthesis of quinoline derivatives, one-pot multi-component reactions are a key green strategy. researchgate.net These reactions combine multiple starting materials in a single reaction vessel, often with the use of a catalyst and under milder conditions, to form the final product in a single step. While specific green synthesis protocols for this compound are not extensively detailed in the provided results, the principles of green chemistry, such as using environmentally benign solvents like water or ethanol and employing catalysts to improve reaction efficiency, are applicable. mdpi.comresearchgate.net For instance, the Doebner reaction itself can be optimized for greener conditions. nih.gov

Functionalization and Derivatization Strategies at the Hydrazide Moiety

The hydrazide moiety of this compound is a versatile functional group that allows for a wide range of chemical transformations, leading to the synthesis of various derivatives with potentially interesting properties. nih.gov

N'-Substituted Hydrazide Analogues and Their Synthesis

The terminal nitrogen atom of the hydrazide group is nucleophilic and can react with various electrophiles to form N'-substituted analogues. nih.gov A common and straightforward method is the condensation reaction with aldehydes or ketones. nih.govmdpi.com This reaction, typically carried out in a suitable solvent like ethanol with a catalytic amount of acid, leads to the formation of hydrazones. nih.govmdpi.com These hydrazones are characterized by the presence of a C=N bond.

Another approach to N'-substitution involves reaction with isothiocyanates. The reaction of a carbohydrazide (B1668358) with an isothiocyanate yields a thiosemicarbazide (B42300) derivative. rcsi.scienceresearchgate.net This reaction serves as a precursor for the synthesis of various heterocyclic compounds.

The synthesis of N'-substituted hydrazides can also be achieved through amide coupling reactions. For instance, reacting the parent hydrazide with a carboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can form N'-acylhydrazides. mdpi.com

Cyclocondensation Reactions Leading to Heterocyclic Derivatives (e.g., 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, Pyrazolones)

The hydrazide and its derivatives are excellent precursors for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions.

1,3,4-Oxadiazoles: There are several methods for the synthesis of 1,3,4-oxadiazoles from carbohydrazides. One common method involves the reaction of the carbohydrazide with carbon disulfide in an alkaline medium, which upon acidification, yields the corresponding 1,3,4-oxadiazole-2-thiol. rcsi.scienceresearchgate.netjchemrev.com Another approach is the oxidative cyclization of N-acylhydrazones, which can be achieved using reagents like chloramine-T. jchemrev.commdpi.com Dehydrative cyclization of diacylhydrazines, formed from the reaction of a hydrazide with a carboxylic acid or its derivative, in the presence of a dehydrating agent like phosphorus oxychloride is also a viable route. mdpi.comorganic-chemistry.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts with the formation of a thiosemicarbazide by reacting the carbohydrazide with an isothiocyanate. rcsi.scienceresearchgate.netsbq.org.br This thiosemicarbazide can then be cyclized under acidic or basic conditions to yield the corresponding 1,3,4-thiadiazole (B1197879) derivative. rcsi.sciencesbq.org.br Alternatively, reaction of the carbohydrazide with carbon disulfide in the presence of a base can lead to a dithiocarbazate intermediate, which can be further reacted to form the thiadiazole ring. sbq.org.br

Pyrazolones: Pyrazolones can be synthesized from carbohydrazides by reaction with β-dicarbonyl compounds like ethyl acetoacetate. nih.gov The reaction proceeds through a condensation followed by cyclization to form the pyrazolone (B3327878) ring. nih.gov Similarly, reaction with acetylacetone (B45752) can lead to the formation of pyrazole (B372694) derivatives. nih.gov

Introduction of Diverse Substituents on the Quinoline Ring System

The quinoline ring of this compound can be functionalized to introduce a variety of substituents, which can significantly influence the properties of the final molecule. The introduction of these substituents can be achieved either by starting with an already substituted aniline in the initial quinoline synthesis or by performing electrophilic substitution reactions on the pre-formed quinoline ring. wikipedia.orgpharmaguideline.com

Common synthetic strategies for substituted quinolines include the Skraup, Doebner-von Miller, Conrad-Limpach, and Pfitzinger reactions, all of which utilize substituted anilines as starting materials. nih.govwikipedia.orgpharmaguideline.com For example, using a substituted aniline in the Doebner reaction with pyruvic acid will result in a correspondingly substituted 2-methylquinoline-4-carboxylic acid, which can then be converted to the desired carbohydrazide. sci-hub.se

Direct functionalization of the quinoline ring is also possible, although the reactivity is influenced by the existing substituents. pharmaguideline.com Electrophilic substitution reactions such as nitration, halogenation, and sulfonation can occur on the benzene (B151609) ring of the quinoline system, typically at positions 5 and 8. pharmaguideline.com The introduction of substituents can also be achieved through more modern C-H functionalization strategies, which offer a more direct and efficient way to introduce diversity. chemrxiv.orgacs.org

Synthesis of Metal Complexes Incorporating this compound as a Ligand

This compound and its derivatives are excellent ligands for the formation of metal complexes due to the presence of multiple donor atoms, including the nitrogen atoms of the quinoline ring and the hydrazide moiety, as well as the oxygen atom of the carbonyl group. mdpi.comnih.gov These ligands can coordinate to a variety of metal ions, forming stable complexes with diverse structures and potential applications.

The synthesis of these metal complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The reaction conditions, such as the solvent, temperature, and pH, can influence the stoichiometry and geometry of the resulting complex. mdpi.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Through a combination of one- and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

¹H NMR: The proton NMR spectrum provides the initial blueprint of the molecule's hydrogen environments. For this compound, the spectrum reveals distinct signals corresponding to the methyl group, the aromatic protons of the quinoline ring, and the labile protons of the hydrazide moiety. A representative analysis in CDCl₃ shows a sharp singlet for the methyl protons (C2-CH₃) at approximately 2.67 ppm. nih.gov The protons on the fused benzene ring (H5, H6, H7, H8) typically appear as a complex multiplet pattern between 7.5 and 8.2 ppm, with their specific shifts and coupling constants dictated by their electronic environment and relationship to one another. The isolated proton on the pyridine (B92270) ring (H3) appears as a singlet around 7.41 ppm. The hydrazide group presents two types of labile protons: the NH₂ protons, often seen as a broad singlet around 4.66 ppm, and the NH proton, which appears further downfield as a singlet near 9.86 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. Based on data from closely related quinoline derivatives, the methyl carbon (C2-CH₃) is expected in the upfield region (20-25 ppm). rsc.org The aromatic and heteroaromatic carbons of the quinoline core resonate between approximately 115 and 150 ppm. The quaternary carbon C2, being attached to the nitrogen, is significantly deshielded, appearing around 155-158 ppm, while the carbon bearing the carbohydrazide group (C4) is also downfield. rsc.orgnih.gov The carbonyl carbon (C=O) of the hydrazide functional group is the most deshielded, typically appearing in the 165-170 ppm range. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct insight into the electronic structure of the nitrogen atoms. For this compound, this technique could distinguish the sp²-hybridized quinoline nitrogen from the two sp³-hybridized nitrogens of the hydrazide group, offering valuable data on tautomeric forms and hydrogen bonding interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.7 | ~25 |

| H3 | ~7.4 | ~118 |

| H5 | ~8.1 | ~124 |

| H6 | ~7.6 | ~127 |

| H7 | ~7.8 | ~130 |

| H8 | ~8.0 | ~129 |

| NH -NH₂ | ~9.9 | - |

| NH-NH₂ | ~4.7 | - |

| C =O | - | ~168 |

| C2 | - | ~157 |

| C4 | - | ~145 |

| C4a | - | ~126 |

| C8a | - | ~148 |

Note: Values are estimations based on published data for the parent compound and its derivatives. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H J-coupling networks. For this compound, COSY would show strong correlations between adjacent protons on the benzene ring (H5-H6, H6-H7, H7-H8), allowing for sequential assignment of these signals. The absence of correlations for the H3 and methyl protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides a direct link between the ¹H and ¹³C spectra, confirming, for instance, which carbon signal at ~124 ppm corresponds to the proton at ~8.1 ppm (C5-H5). The methyl proton signal would correlate with the methyl carbon signal, and each aromatic proton would correlate to its respective carbon.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, while tandem mass spectrometry reveals its structural components through controlled fragmentation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₁H₁₁N₃O, the calculated monoisotopic mass is 201.090211983 Da. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million provides unequivocal evidence for the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

In MS/MS analysis, the protonated molecular ion ([M+H]⁺, m/z 202) is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would involve the cleavage of the amide bond, leading to the formation of the stable 2-methyl-4-quinolylcarbonyl cation (m/z 171) via the loss of diazene (B1210634) (N₂H₂). Another expected fragmentation is the characteristic loss of HCN from the quinoline ring system, a common pathway for this heterocycle. nih.gov Further fragmentation of the m/z 171 ion would likely involve the loss of carbon monoxide (CO) to yield the 2-methyl-4-quinolyl cation (m/z 143).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays prominent absorption bands confirming its key structural features. The N-H stretching vibrations of the hydrazide group are typically observed as two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group, as well as the amide N-H stretch. nih.gov A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide (Amide I band) is expected around 1650-1680 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) typically appears near 1550-1620 cm⁻¹. The spectrum also contains C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively, along with C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretching (Amide & -NH₂) | 3200 - 3400 | IR |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretching (Methyl) | 2850 - 2980 | IR, Raman |

| C=O Stretching (Amide I) | 1650 - 1680 | IR, Raman |

| N-H Bending (Amide II) | 1550 - 1620 | IR |

| Aromatic C=C/C=N Ring Stretching | 1450 - 1600 | IR, Raman |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

In the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a simplified analog of larger drug molecules, a one-dimensional supramolecular network is stabilized by hydrogen bonding interactions involving the quinoline derivative and water molecules. mdpi.com Furthermore, strong π–π stacking interactions between the chloro-benzene rings of adjacent quinoline units contribute significantly to the crystal lattice stability. mdpi.com

The study of thiophene-carbohydrazide-pyridine derivatives, which share the carbohydrazide moiety, demonstrates the importance of N—H⋯N and N—H⋯O hydrogen bonds in forming chain-like structures within the crystal. nih.gov The specific hydrogen bonding motifs, such as C(7) and C(6) chains, are dictated by the relative positions of the hydrogen bond donors and acceptors. nih.gov

Table 1: Representative Crystallographic Data for a Related Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 4.1001 (6) |

| b (Å) | 15.3464 (11) |

| c (Å) | 20.3037 (17) |

| β (°) | 90.859 (9) |

| V (ų) | 1277.4 (2) |

| Z | 4 |

| Data Source | researchgate.net |

Note: Data for 2-(4-Methylphenyl)quinoline-4-carboxylic acid.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of chiral derivatives of this compound. As the parent compound is achiral, the introduction of a chiral center is necessary to observe chiroptical phenomena. These methods provide valuable information on the absolute configuration and conformational preferences of chiral molecules.

Studies on chiral derivatives of quinoline have demonstrated the utility of CD spectroscopy. For example, the absolute configuration of α-amino acids has been determined by forming complexes with 2-bromomethylquinoline and analyzing the resulting exciton-coupled circular dichroism (ECCD) spectra. nih.gov The complexation with a metal ion, such as Cu(II), induces a propeller-like structure, and the twist direction, dictated by the chiral amino acid, results in a characteristic bisignate CD spectrum. The sign of this spectrum directly correlates with the absolute configuration of the chiral center. nih.gov

In the case of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, the pure enantiomers have been synthesized and their biological activity evaluated, highlighting the importance of stereochemistry. nih.gov Although specific CD spectra for these compounds are not detailed in the provided search results, the measurement of specific rotation ([α]D) confirms their optical activity and enantiomeric purity. nih.gov

The principles of ORD and CD are based on the differential interaction of left and right circularly polarized light with a chiral molecule. A compound that exhibits a positive or negative Cotton effect in its ORD curve will also show a corresponding CD band. These chiroptical signals are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

For chiral derivatives of this compound, the quinoline moiety itself acts as a major chromophore. The introduction of a chiral center, for instance, in a side chain attached to the carbohydrazide group, would lead to measurable CD and ORD spectra. The analysis of these spectra, often in conjunction with computational methods, can be used to assign the absolute configuration of the stereogenic center(s).

Table 2: Representative Chiroptical Data for Chiral Quinoline Derivatives

| Compound | Specific Rotation [α]D (c, solvent) |

| (S)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine | -39.1 (0.5, CHCl3) |

| (R)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine | +33.2 (0.3, CHCl3) |

| Data Source | nih.gov |

Computational and Theoretical Investigations of 2 Methylquinoline 4 Carbohydrazide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and reactivity. For 2-Methylquinoline-4-carbohydrazide, DFT calculations at a level like B3LYP/6-311++G(d,p) would be employed to optimize its three-dimensional structure and compute various electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netscirp.org This charge transfer is a fundamental aspect of chemical reactions and is associated with properties like high polarizability and lower stability. researchgate.net In quinoline (B57606) derivatives, the HOMO is often localized over the electron-rich parts of the molecule, such as the quinoline ring system, while the LUMO is distributed across the molecule, including any acceptor groups. dergipark.org.tr For this compound, the hydrazide moiety (-CONHNH2) and the quinoline nitrogen would significantly influence the electron distribution in these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative Data is representative and based on typical values for similar quinoline structures found in computational studies.

| Parameter | Value (eV) | Implication for this compound |

|---|---|---|

| EHOMO | -6.65 | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. scirp.org |

| ELUMO | -1.82 | Indicates the energy of the lowest available electron orbital and the molecule's electron-accepting capability. scirp.org |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the quinoline nitrogen atom, identifying them as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydrazide's amino group (-NH2) would exhibit a positive potential, marking them as key hydrogen bond donor sites.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov A high chemical hardness indicates lower reactivity, consistent with a large HOMO-LUMO gap. researchgate.net

Table 2: Computed Molecular Descriptors for this compound Data based on PubChem and typical computational outputs for similar molecules.

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O | Defines the elemental composition of the compound. nih.gov |

| Molecular Weight | 201.22 g/mol | The mass of one mole of the compound. nih.gov |

| XLogP3 | 1.4 | A measure of lipophilicity, indicating how the compound partitions between oil and water. nih.gov |

| Topological Polar Surface Area | 68 Ų | Predicts the surface area occupied by polar atoms, related to transport properties. nih.gov |

| Hydrogen Bond Donors | 2 | The -NH and -NH₂ groups can donate hydrogen bonds. nih.gov |

Molecular Docking Studies to Elucidate Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. rsc.org This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity (often expressed in kcal/mol). nih.gov

For this compound, docking studies would be performed against various biological targets, such as bacterial DNA gyrase, viral enzymes, or cancer-related proteins like kinases or histone demethylases. mdpi.comacs.org The results would reveal:

Binding Pose: The most stable three-dimensional arrangement of the ligand within the receptor's active site.

Binding Affinity: A score that quantifies the strength of the interaction. More negative scores typically indicate stronger binding. nih.gov

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. rsc.org

The carbohydrazide (B1668358) group is particularly important for forming hydrogen bonds with protein residues, while the flat quinoline ring can engage in π-π stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov Docking studies on similar quinoline derivatives have consistently highlighted the importance of these interactions for stable binding. rsc.orgrsc.org

Molecular Dynamics Simulations to Analyze Ligand-Protein Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and any conformational changes that may occur. nih.gov

An MD simulation of a this compound-protein complex would involve placing the docked system in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. rsc.org Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable, low RMSD value over the simulation time suggests the complex is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, confirming the stability of key interactions identified in docking.

These simulations are crucial for validating the results of molecular docking and ensuring that the predicted binding mode is stable and maintained in a dynamic system. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the optimization of lead molecules. mdpi.com

To build a QSAR model for this compound analogues, a dataset of similar compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) is required. Various molecular descriptors (physicochemical, electronic, topological) are calculated for each compound. Statistical methods are then used to create an equation that links these descriptors to the observed activity. nih.gov

The resulting model, once validated, could be used to:

Predict the biological activity of novel derivatives of this compound.

Identify which structural features (e.g., substituents on the quinoline ring) are most important for enhancing or diminishing activity. nih.gov

Guide the design of more potent and selective analogues for synthesis and testing.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-receptor complex.

For this compound, a pharmacophore model would likely include:

An aromatic ring feature for the quinoline core.

One or more hydrogen bond acceptor features (e.g., the carbonyl oxygen, quinoline nitrogen). nih.gov

One or more hydrogen bond donor features (the -NH₂ group).

A hydrophobic feature (the methyl group).

This model can then be used as a 3D query to perform virtual screening of large chemical databases. researchgate.net This process rapidly identifies other molecules that match the pharmacophoric features, allowing for the discovery of structurally diverse compounds that may have similar biological activity, thus accelerating the search for novel ligands. nih.gov

Biological Activities and Mechanistic Studies of 2 Methylquinoline 4 Carbohydrazide and Its Analogues

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of quinoline (B57606) derivatives has been extensively explored, with many compounds exhibiting significant efficacy against various pathogens.

Antibacterial Activity

Direct studies on 2-Methylquinoline-4-carbohydrazide have demonstrated its effectiveness as an antibacterial agent. Research has shown its activity against a spectrum of both Gram-positive and Gram-negative bacteria. The compound was found to be effective against all bacterial species tested, with a Minimum Inhibitory Concentration (MIC) ranging from 15-25 µg/ml. researchgate.netresearchgate.netresearchgate.netresearchgate.net The bacteria tested included Bacillus cereus, Staphylococcus aureus (Gram-positive), Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative). researchgate.net

While the precise mechanism of action for the parent compound is not extensively detailed in the available literature, the antibacterial activity of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes.

While direct mechanistic studies on this compound are limited, research on its derivatives has provided insights into potential bacterial targets. A series of novel 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were designed and synthesized as potential inhibitors of microbial DNA gyrase. acs.org These enzymes are crucial for bacterial DNA replication and are well-established targets for antibacterial drugs. The synthesized compounds displayed significant antibacterial activity, particularly against Gram-positive Staphylococcus aureus. acs.org

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

| Bacillus cereus | Positive | 15-25 |

| Staphylococcus aureus | Positive | 15-25 |

| Escherichia coli | Negative | 15-25 |

| Pseudomonas aeruginosa | Negative | 15-25 |

| Klebsiella pneumoniae | Negative | 15-25 |

Antifungal Efficacy against Pathogenic Fungi

Direct experimental data on the antifungal activity of This compound against pathogenic fungi is not extensively reported in the available scientific literature. However, numerous studies have demonstrated the antifungal potential of its derivatives. For instance, certain 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have shown considerable antifungal activity against Candida albicans and Aspergillus niger. acs.org This suggests that the this compound scaffold can be a valuable starting point for developing new antifungal agents.

Antiviral Mechanisms of Action

There is currently a lack of direct scientific evidence regarding the antiviral activity and specific mechanisms of action of This compound . The exploration of quinoline derivatives for antiviral properties is an ongoing area of research, but specific data for the parent carbohydrazide (B1668358) is not available.

Anticancer and Cytotoxic Activity Against Various Cancer Cell Lines

The anticancer potential of quinoline-based compounds is a significant area of research. While direct cytotoxic studies on This compound are limited, its derivatives have been the subject of numerous investigations.

Induction of Apoptosis and Necrosis Pathways in Analogues

Studies on analogues of this compound have indicated that these compounds can induce programmed cell death in cancer cells. For example, certain quinoline derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways. luanvan.org The induction of apoptosis is a key mechanism for the efficacy of many anticancer drugs. While these findings are promising, it is important to note that they pertain to derivatives and not the parent this compound.

Cell Cycle Arrest Mechanisms and Checkpoint Modulations in Analogues

The ability to interfere with the cell cycle of cancer cells is another important attribute of potential anticancer agents. Research on quinoline analogues has demonstrated their capacity to cause cell cycle arrest, often at the G2/M phase. researchgate.netgoogle.com This disruption of the cell division process can inhibit tumor growth. For instance, certain quinoline derivatives have been found to block leukemia cells in the G2/M phase of the cell cycle in a concentration-dependent manner. google.com Again, this activity has been demonstrated for analogues and not directly for this compound.

Table 2: Investigated Biological Activities of this compound Analogues

| Biological Activity | Target/Mechanism | Cancer Cell Lines/Pathogens | Key Findings |

| Antibacterial | DNA Gyrase Inhibition | Staphylococcus aureus | Derivatives show considerable activity. |

| Antifungal | Not specified | Candida albicans, Aspergillus niger | Derivatives show considerable activity. |

| Anticancer | Induction of Apoptosis | Various cancer cell lines | Derivatives induce apoptosis via mitochondrial pathways. |

| Anticancer | Cell Cycle Arrest | Leukemia cells | Derivatives cause cell cycle arrest at the G2/M phase. |

Inhibition of Angiogenesis and Metastasis

The progression of cancer is intrinsically linked to angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant organs. Matrix metalloproteinases (MMPs) are key enzymes in the breakdown of the extracellular matrix, a critical step in both of these processes. wikipedia.orgnih.gov Consequently, inhibitors of MMPs are considered promising therapeutic agents for cancer treatment. wikipedia.org

Analogues of this compound have been investigated for their anti-angiogenic and anti-metastatic properties. For instance, certain quinoline-based compounds have demonstrated the ability to inhibit MMPs, thereby interfering with tissue remodeling and cancer cell invasion. wikipedia.orgmdpi.com Specifically, some pyrimidine-based inhibitors have shown high selectivity for MMP-2 and MMP-9, which are crucial for tumor growth and angiogenesis. wikipedia.org While direct studies on this compound's effect on angiogenesis and metastasis are limited, the known anti-MMP activity of the broader quinoline class suggests a potential avenue for future research. wikipedia.orgnih.gov

Modulation of Key Enzyme Activities (e.g., Kinases, Topoisomerases, Matrix Metalloproteinases)

The therapeutic effects of this compound and its analogues are often attributed to their ability to modulate the activity of key enzymes involved in various cellular processes.

Kinases: Epidermal Growth Factor Receptor (EGFR) is a kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is linked to cancer progression. nih.govrsc.org Novel hybrids of 2-(quinoline-4-carbonyl)hydrazide and acrylamide (B121943) have been synthesized and evaluated for their ability to inhibit EGFR kinase. nih.govrsc.org Notably, the compound 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h) exhibited potent inhibitory activity against EGFR with an IC50 value of 0.22 μM, which is comparable to the standard drug Lapatinib (IC50 = 0.18 μM). nih.govrsc.org Another analogue, 2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide (6a), also showed inhibitory activity with an IC50 of 0.31 μM. nih.govrsc.org These findings highlight the potential of quinoline-4-carbohydrazide (B1304848) derivatives as EGFR-TK inhibitors for anticancer drug development. nih.govrsc.org

Topoisomerases: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.govdrugbank.com Quinolone derivatives are known to target type II topoisomerases, such as DNA gyrase in bacteria. mdpi.com In the context of cancer, novel 6-amino-tetrahydroquinazoline derivatives, which share a heterocyclic core with quinolines, have been identified as inhibitors of human topoisomerase II (topoII). nih.gov These compounds act by blocking the enzyme's function without causing the DNA damage associated with some current topoII-targeted drugs. nih.gov While direct inhibition of topoisomerases by this compound has not been extensively reported, the activity of related compounds suggests this as a possible mechanism of action.

Matrix Metalloproteinases (MMPs): As previously mentioned, MMPs are a family of zinc-dependent endopeptidases that degrade the extracellular matrix. wikipedia.orgnih.gov Their inhibition is a key strategy in preventing cancer invasion and metastasis. wikipedia.org Several potent MMP inhibitors have been identified, including hydroxamates and other nitrogenous ligands. wikipedia.org While specific data on this compound is scarce, the general class of quinoline derivatives has shown promise as MMP inhibitors. wikipedia.orgscbt.comcaymanchem.com

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have demonstrated significant anti-inflammatory and analgesic properties. alliedacademies.orgmdpi.comnih.gov This has led to the exploration of 2-phenylquinoline-4-carboxamide (B4668241) derivatives, synthesized from 2-phenylquinoline-4-carbohydrazide, for their anti-inflammatory and analgesic activities. alliedacademies.org In studies using animal models, a nucleoside analogue derivative showed significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org The anti-inflammatory effects of natural products containing quinoline scaffolds further support the therapeutic potential of this class of compounds. mdpi.com The mechanism of action is often linked to the inhibition of inflammatory mediators. mdpi.com

Antitubercular Activity and Mycobacterial Target Identification

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health issue. nih.gov Quinoline derivatives have emerged as a promising class of antitubercular agents. mdpi.comnih.govnih.gov The mechanism of action for many quinolones involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. mdpi.com

Specifically, 2-substituted quinoline alkaloids have shown significant activity against Mtb. mdpi.com Furthermore, novel 2-(quinoline-4-yloxy)acetamides have been synthesized and demonstrated potent in vitro inhibition of Mtb growth, including drug-resistant strains. nih.gov These compounds are believed to target the cytochrome bc1 complex. nih.gov Hybrid molecules combining the quinoline scaffold with isoniazid, a cornerstone TB drug, have also been developed. These hybrids exhibit high activity against Mtb by targeting the enoyl ACP reductase InhA, a key enzyme in mycolic acid biosynthesis. nih.gov

Antimalarial and Antiprotozoal Activities

The quinoline core is central to many antimalarial drugs, most notably chloroquine. nih.govnih.gov However, the rise of drug-resistant malaria parasites necessitates the development of new therapeutic agents. nih.govparahostdis.org Analogues of 4-aminoquinoline (B48711) continue to be investigated for their antimalarial activity. nih.govnih.gov Novel 4-aminoquinoline derivatives have shown activity in the nanomolar range against Plasmodium falciparum in vitro and have demonstrated efficacy in animal models. nih.gov The primary mechanism of action for many of these compounds is the inhibition of hemozoin formation, a crucial process for the parasite's survival. nih.gov

In addition to malaria, other protozoal infections pose significant health threats. A series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives were designed and evaluated for their antiprotozoal activities. researchgate.net Several of these compounds exhibited potent anti-amoebic activity against Entamoeba histolytica. researchgate.net

Exploration of Other Pharmacological Activities (e.g., Antioxidant, Neuroprotective, Enzyme Inhibition)

The pharmacological profile of quinoline derivatives extends beyond the activities previously discussed.

Antioxidant Activity: Several quinolinone carboxamide derivatives have been evaluated for their antioxidant properties. mdpi.com Certain compounds derived from 4-amino-phenol demonstrated significant radical scavenging activity in the ABTS assay. mdpi.com

Neuroprotective Activity: While not extensively studied for this compound specifically, the broader class of quinolinone derivatives has shown neuroprotective potential. mdpi.com

Enzyme Inhibition: Beyond the enzymes already mentioned, quinoline derivatives have been shown to inhibit other enzymes. For example, some quinolinone carboxamides exhibit inhibitory activity against soybean lipoxygenase (LOX), suggesting a potential anti-inflammatory mechanism. mdpi.com Additionally, certain quinoline derivatives have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. sci-hub.se

Elucidation of Structure-Activity Relationships (SAR) Guiding Biological Potency

The biological activity of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For anticancer activity , the substitution pattern on the quinoline and hydrazide moieties plays a critical role. In the case of EGFR kinase inhibitors, the presence of a 4-nitrophenyl group on the acrylamide moiety of 2-(quinoline-4-carbonyl)hydrazide resulted in the most potent compound. nih.govrsc.org

In the context of antimicrobial activity , SAR studies of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives revealed that the hydrazine (B178648) moiety, either in a cyclic or open form, is important for activity against S. aureus DNA gyrase. nih.govacs.org

For anti-inflammatory activity , the substitution on the 2-phenylquinoline-4-carboxamide core influences potency. alliedacademies.org For example, a nucleoside analogue showed significant activity. alliedacademies.org

The antimalarial activity of 4-aminoquinolines is also heavily influenced by the nature of the side chain attached to the 4-amino group. nih.gov

These examples underscore the importance of SAR in guiding the design of more effective and specific therapeutic agents based on the this compound scaffold.

Data Tables

Advanced Analytical Methodologies for the Research and Quantification of 2 Methylquinoline 4 Carbohydrazide

Chromatographic Techniques for Purity Assessment and Separation in Research Settings

Chromatography is fundamental to chemical analysis, providing powerful means to separate components from a mixture. For 2-Methylquinoline-4-carbohydrazide, these techniques are essential for isolating the pure compound, assessing its purity after synthesis, and separating it from related substances or metabolites in experimental samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is a critical step in its research. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice due to the compound's polarity.

Method development involves a systematic optimization of several parameters to achieve adequate separation and peak shape. japsonline.com A typical approach involves:

Column Selection: A C18 column is frequently used, offering a non-polar stationary phase that effectively retains the quinoline (B57606) derivative.

Mobile Phase Composition: The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). japsonline.comresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to control the ionization state of the analyte and improve peak symmetry. japsonline.com

Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often necessary. This allows for the effective separation of the main compound from both early-eluting polar impurities and late-eluting non-polar byproducts or metabolites. researchgate.net

Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly effective, as it can monitor absorbance at multiple wavelengths simultaneously, helping to identify peak purity and select the optimal wavelength for quantification. researchgate.net

Research on related 2-substituted quinolines for in vivo monitoring has successfully utilized trifunctional tC18 cartridges with a linear gradient of acetonitrile and a sodium phosphate (B84403) buffer (pH 5.2) to ensure the resolution of metabolites. researchgate.net Such methods can achieve high recovery rates from biological matrices, often between 80% and 90%. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Instrument | Shimadzu HPLC system with PDA detector | Provides high-resolution separation and detection. |

| Column | Thermo Fisher Scientific C18 (150 x 4.6 mm, 4 µm) | Standard reversed-phase column for retaining the analyte. |

| Mobile Phase A | 50 mM Ammonium Acetate Buffer (pH 4.0) | Aqueous component to control retention and peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Flow Rate | 0.88 mL/min | Optimized for efficient separation and reasonable run time. |

| Elution | Gradient | Ensures separation of compounds with varying polarities. |

| Column Temp. | 40°C | Maintains consistent retention times and improves peak efficiency. |

| Injection Vol. | 15 µL | Standard volume for analytical-scale HPLC. |

| Detection | 228 ± 2 nm | Wavelength selected for maximum absorbance of the analyte. |

| This table is a composite example based on established methods for related compounds. japsonline.com |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method primarily for monitoring the progress of chemical reactions and assessing the purity of synthesized compounds. ijpsr.com For this compound, a sample of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel G. ijpsr.com The plate is then developed in a chamber containing an appropriate mobile phase. After development, the separated spots can be visualized, often using an iodine chamber, which reveals organic compounds as brown spots. ijpsr.com The purity can be qualitatively assessed by the presence of a single spot for the desired product.

Gas Chromatography (GC) is most suitable for compounds that are volatile and thermally stable. While this compound itself may have limited volatility, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be an effective tool for analyzing its more volatile precursors or certain degradation products. For instance, a GC-MS method developed for the parent compound, quinoline, utilized ultrasonic extraction with toluene (B28343) and achieved a low detection limit of 0.1 mg/kg. researchgate.net The analysis identified characteristic ion peaks at m/z 129, 102, 123, and 51, which are indicative of the quinoline structure. Similar approaches could be adapted to analyze related impurities in research settings.

Spectrophotometric Methods for Quantification in Experimental Samples (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a widely accessible technique for the quantification of compounds that contain chromophores (light-absorbing groups). The structure of this compound, containing the quinoline aromatic system and the carbohydrazide (B1668358) moiety, is expected to absorb light strongly in the UV region.

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. To perform the analysis, a pure standard of this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol), and an absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at this λmax. The concentration of the compound in experimental samples can then be determined by measuring their absorbance and interpolating the value from the calibration curve. While specific λmax values for this exact compound are not extensively published, spectroscopic characterization is a standard part of analyzing novel quinoline derivatives. acs.orgnih.gov

Electrochemical Methods for Redox Characterization and Detection in Biological Matrices

Electrochemical methods offer a powerful means to investigate the redox (reduction-oxidation) properties of a molecule. Such characterization is valuable for understanding potential mechanisms of action, especially if the compound is being studied for biological activity, and for developing highly sensitive electrochemical sensors.

Techniques like cyclic voltammetry can be applied to a solution of this compound to determine its oxidation and reduction potentials. Studies on related quinoline derivatives have shown a strong correlation between the chemical structure—such as the presence of hydroxyl or amino groups—and the resulting redox potentials. nih.gov The electrochemical behavior is influenced by the electron density on the quinoline ring system. Other techniques, such as Electrochemical Impedance Spectroscopy (EIS), can be used to study the interaction of the compound with surfaces, which is relevant in corrosion inhibition or sensor development studies. researchgate.net These methods provide insight into the electronic properties of the molecule and can be adapted for quantitative detection in various matrices.

Coupled Techniques (e.g., LC-MS/MS) for Metabolite Profiling and Pharmacokinetic Studies in Preclinical Models

For ultimate sensitivity and selectivity, especially in complex biological matrices like blood plasma, coupled or hyphenated techniques are the gold standard. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for metabolite profiling and pharmacokinetic studies in preclinical animal models.

The process involves several key steps:

Sample Preparation: The analyte must be extracted from the biological matrix. Common methods include protein precipitation using agents like methanol or perchloric acid, or more selective solid-phase extraction (SPE) to remove interferences and concentrate the sample. researchgate.netnih.gov

Chromatographic Separation: An ultra-performance liquid chromatography (UPLC) or HPLC system separates the parent compound from its metabolites and endogenous matrix components. nih.gov

Ionization and Mass Analysis: The eluent from the LC is directed into a mass spectrometer. An ionization source, typically Electrospray Ionization (ESI), generates charged molecules. The first mass analyzer selects the parent ion (precursor ion) of this compound. This ion is then fragmented, and a second mass analyzer selects a specific fragment ion (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. nih.gov

This technique allows for the accurate quantification of the compound in plasma samples collected over time after administration to a preclinical model (e.g., a rat). nih.gov From the resulting concentration-time data, crucial pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) can be calculated to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.gov

Table 2: Representative LC-MS/MS Method Parameters for Pharmacokinetic Analysis

| Parameter | Condition | Purpose |

| Sample Prep | Protein Precipitation (Methanol/Perchloric Acid) or SPE | To purify and concentrate the analyte from plasma. researchgate.netnih.gov |

| LC System | UPLC System | Provides fast and high-resolution separation. nih.gov |

| Column | C18 Reversed-Phase | Standard for separating the parent drug and metabolites. |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., ACN) | To resolve analytes with different chemical properties. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the quinoline compound for MS detection. nih.gov |

| Detection | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures specific quantification of the target analyte. |

| LLOQ | Low ng/mL range | Achieves the sensitivity needed for pharmacokinetic studies. nih.gov |

| This table is a composite example based on established methods for pharmacokinetic studies of related compounds. nih.govnih.gov |

Emerging Research Areas and Potential Applications of 2 Methylquinoline 4 Carbohydrazide Beyond Medicinal Chemistry

Applications in Supramolecular Chemistry and Materials Science

The inherent ability of the hydrazide group to form robust hydrogen bonds, coupled with the planar nature of the quinoline (B57606) ring that facilitates π-π stacking interactions, positions 2-Methylquinoline-4-carbohydrazide as a prime candidate for the construction of ordered supramolecular assemblies. These non-covalent interactions can drive the self-assembly of the molecules into well-defined nanostructures, such as gels, fibers, and films, which are the cornerstone of advanced materials.

Recent studies on analogous quinoline derivatives have demonstrated the formation of stable organogels in various solvents. dntb.gov.ua These gels are formed through a self-assembly process that can lead to materials with tunable surface wettability, ranging from super-hydrophilic to super-hydrophobic. dntb.gov.ua For instance, a novel "bis"-quinoline-based acyl hydrazone has been shown to form metallo-supramolecular polymeric arrays upon coordination with zinc ions, leading to materials with solid-state emissive properties. nih.gov This suggests that this compound could be similarly employed to create luminescent materials with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The development of functional materials from quinoline derivatives is a rapidly growing field. Quinoline-containing polymers are being investigated for their potential in photovoltaics and as components of metal-organic frameworks (MOFs). researchgate.net MOFs are highly porous materials with applications in gas storage and separation. researchgate.netrsc.org The rigid structure and potential coordination sites of this compound make it an attractive linker for the design of novel MOFs with tailored pore sizes and functionalities. researchgate.netfrontiersin.orgnih.gov

Utilization in Coordination Chemistry for the Design of Functional Metal Complexes

The carbohydrazide (B1668358) moiety of this compound provides a versatile coordination site for a wide range of metal ions. Through condensation with aldehydes or ketones, it can be readily converted into Schiff base ligands. These ligands, featuring an azomethine group (-N=CH-), along with the quinoline nitrogen and the carbonyl oxygen of the hydrazide, can act as multidentate chelating agents, forming stable complexes with various transition metals. mdpi.comckthakurcollege.net

Research on Schiff bases derived from the closely related quinoline-3-carbohydrazide (B3054276) has shown the formation of octahedral complexes with metal ions such as Cu(II), Ni(II), Co(II), and Fe(III). nih.govresearchgate.net In these complexes, the ligand coordinates to the metal ion through the azomethine nitrogen and the carbonyl oxygen. nih.gov These metal complexes often exhibit interesting magnetic and spectral properties and have been investigated for their biological activities. mdpi.commdpi.com

The functional properties of these metal complexes extend beyond their structural and electronic characteristics. For example, some quinoline-hydrazone metal complexes have been shown to possess catalytic activity. mdpi.comjocpr.com The specific coordination environment provided by the ligand can influence the catalytic performance of the metal center. This opens up possibilities for designing novel catalysts for various organic transformations. mdpi.com

Table 1: Properties of Metal Complexes with Quinoline-Hydrazone Schiff Base Ligands

| Metal Ion | Proposed Geometry | Coordination Sites | Potential Applications | Reference |

| Cu(II) | Octahedral | Azomethine N, Carbonyl O | Catalysis, Antimicrobial agents | nih.govmdpi.com |

| Ni(II) | Octahedral | Azomethine N, Carbonyl O | Catalysis, Anticancer agents | mdpi.comnih.gov |

| Co(II) | Octahedral | Azomethine N, Carbonyl O | Catalysis, Magnetic materials | nih.gov |

| Fe(III) | Octahedral | Azomethine N, Carbonyl O | Catalysis, Bioinorganic models | nih.gov |

| Ag(I) | 3-coordinate/4-coordinate | Imine N, Quinoline N | Antimicrobial agents | nih.gov |

Development as Fluorescent Probes and Chemosensors

The quinoline core is a well-known fluorophore, and its derivatives are often highly fluorescent. mdpi.com This intrinsic property, combined with the metal-chelating ability of the carbohydrazide group, makes this compound an excellent platform for the development of fluorescent probes and chemosensors. These sensors can detect specific analytes, such as metal ions or anions, through changes in their fluorescence intensity or wavelength.

A notable example is a fluorescent sensor derived from this compound, namely 2-Hydroxybenzcarbaldehyde-(2-methylquinoline-4-formyl) hydrazone. This compound has demonstrated high selectivity for the detection of Al³⁺ ions, showing a significant fluorescence enhancement upon binding. mdpi.com The mechanism of sensing often involves a process called chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts the intramolecular rotation of the molecule, leading to an increase in fluorescence quantum yield.

The versatility of the hydrazone linkage allows for the synthesis of a wide array of chemosensors with tailored selectivity and sensitivity. By modifying the aldehyde or ketone used in the Schiff base condensation, researchers can fine-tune the binding pocket for specific analytes. For instance, quinoline-based hydrazone derivatives have been developed for the selective detection of various species, including Zn²⁺, In³⁺, and the biocide tributyltin (TBT). mdpi.comrsc.org

Table 2: Performance of Quinoline-Hydrazone Based Chemosensors

| Target Analyte | Sensor Principle | Detection Limit | Reference |

| Al³⁺ | Fluorescence enhancement | - | mdpi.com |

| Zn²⁺ | Fluorescence "turn-on" | 89.3 nM | nih.gov |

| In³⁺ | Fluorescence "turn-on" | 0.05 µM | rsc.org |

| Tributyltin (TBT) | Colorimetric and Fluorimetric | - | mdpi.com |

| Mg²⁺ | Colorimetric and Fluorescence enhancement | - | researchgate.net |

Role in Organic Catalysis (if relevant for specific derivatives)

While the direct application of this compound in organic catalysis is still an emerging area, its derivatives, particularly its metal complexes, hold significant promise. The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen a surge in interest as a "green" alternative to metal-based catalysts. dntb.gov.uaresearchgate.net

The catalytic potential of quinoline derivatives has been explored in various reactions. nih.gov For instance, copper complexes of quinoline-based ligands have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts is dependent on the structure of the quinoline ligand and the nature of the counter-ions. mdpi.com This suggests that metal complexes of this compound Schiff bases could be designed to catalyze specific oxidation reactions.

Furthermore, iron-catalyzed photocatalytic reactions involving quinoline have been reported for C-H functionalization, demonstrating the potential of quinoline derivatives in modern synthetic methodologies. mdpi.com The ability of the hydrazone moiety to stabilize metal centers in various oxidation states could be exploited in the design of redox catalysts. rsc.orgresearchgate.net Although direct evidence for the catalytic role of this compound derivatives is still limited, the existing research on related quinoline and hydrazone systems strongly indicates a fertile ground for future investigations in this area. ckthakurcollege.netresearchgate.net

Future Research and Development of this compound: A Strategic Outlook

Conclusion and Future Research Directions for 2 Methylquinoline 4 Carbohydrazide

The quinoline (B57606) nucleus and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological properties. Within this class, 2-Methylquinoline-4-carbohydrazide has emerged as a compound of interest, with initial studies highlighting its potential as a foundational structure for developing new therapeutic agents. Its inherent chemical reactivity and the biological significance of the quinoline-hydrazide motif provide a fertile ground for future research. The subsequent sections outline strategic directions for advancing the development of this compound, from novel synthesis and mechanistic studies to rational drug design and preclinical evaluation.

Q & A

Q. What are the common synthetic routes for 2-methylquinoline-4-carbohydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, hydrazide derivatives are prepared by reacting ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate, followed by reactions with aromatic aldehydes or isothiocyanates to form hydrazones or thiosemicarbazides . Cyclization in acidic/alkaline media can yield triazole or thiadiazole derivatives . Acyl hydrazides are synthesized using benzoyl chlorides in DMF with Na₂CO₃ as a catalyst .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding. For example, the hydrazide proton (NH) appears as a singlet at δ 11–12 ppm .

- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate the hydrazide moiety .

- X-ray crystallography : Validates molecular geometry and intermolecular interactions (e.g., hydrogen bonds in crystal packing) .

Q. How are hydrazone derivatives of this compound synthesized for biological screening?

- Methodological Answer : Schiff bases are formed by refluxing the hydrazide with substituted benzaldehydes in ethanol. For example, N′-(4-hydroxybenzylidene)-2-methylquinoline-4-carbohydrazide is synthesized under acidic catalysis (glacial acetic acid) and recrystallized from ethanol .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives?

- Methodological Answer :

- DFT studies : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict charge transfer and reactivity. B3LYP/6-31G(d,p) basis sets are used for geometry optimization .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities (e.g., -8.5 to -10.2 kcal/mol) to target proteins like kinases or antimicrobial enzymes .

- ADME prediction : SwissADME predicts logP (~2.5), solubility (moderate), and drug-likeness to prioritize derivatives .

Q. How to resolve contradictions in reaction yields during cyclization of carbohydrazide derivatives?

- Methodological Answer :

- Reaction optimization : Vary solvents (e.g., DMF vs. ethanol) and catalysts (e.g., NaOH vs. H₂SO₄). For example, thiadiazole formation requires alkaline conditions (NaOH/ethanol), while triazoles form in acidic media (H₂SO₄/acetic acid) .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates. Contradictions may arise from competing pathways (e.g., oxadiazole vs. thiadiazole formation) .

Q. What strategies enhance the biological activity of this compound metal complexes?

- Methodological Answer :

- Coordination chemistry : Use transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes with improved antimicrobial activity. Chelation increases lipophilicity and disrupts microbial membranes .

- Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzylidene moiety to boost antiplasmodial activity (IC₅₀: 0.8–1.2 µM) .

Q. How to analyze crystallographic data for hydrazide derivatives with twinning or disorder?

- Methodological Answer :

- SHELX suite : SHELXL refines twinned crystals using HKLF5 data format. For disordered regions, PART instructions and SUMP restraints stabilize refinement .

- PLATON validation : Checks for missed symmetry (e.g., pseudo-merohedral twinning) and validates hydrogen-bonding networks .

Methodological Challenges and Solutions

Q. How to improve the scalability of this compound synthesis?

- Answer :

- Flow chemistry : Continuous reactors reduce reaction times (e.g., from 16 h to 2 h) and improve yields (>85%) by maintaining optimal temperature and mixing .

- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and use catalytic Na₂CO₃ instead of stoichiometric bases .

Q. What analytical approaches validate purity in structurally similar derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.